Butyl 2-methylbutyrate

Flavor chemistry Food analysis Apple volatiles

For flavor formulators, generic branched-chain esters fail to deliver the specific green-fruity and cocoa character essential for authentic apple (e.g., Fuji, Gamhong) and complex brown profiles. Butyl 2-methylbutyrate is the analytically justified, non-substitutable component. - Unique olfactory profile: Fruity, green, cocoa notes impossible to replicate with ethyl/methyl analogs or butyl isobutyrate. - Proven substantivity: Higher Kovats RI (1043 vs. 774) ensures superior flavor retention in baked goods and hard candies. - Broad natural occurrence: Reduces inventory complexity by replacing multiple specialty esters for strawberry, banana, melon, and apricot bases.

Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
CAS No. 15706-73-7
Cat. No. B1214727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 2-methylbutyrate
CAS15706-73-7
Molecular FormulaC9H18O2
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C(C)CC
InChIInChI=1S/C9H18O2/c1-4-6-7-11-9(10)8(3)5-2/h8H,4-7H2,1-3H3
InChIKeyOTKQNSSMCDLVQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl 2-Methylbutyrate Specifications & Purity


Butyl 2-methylbutyrate (CAS 15706-73-7) is a branched-chain fatty acid ester (C₉H₁₈O₂, MW 158.24) [1]. It is a colorless, clear, mobile liquid with a density of 0.856–0.866 g/mL at 20°C . The compound is characterized by a distinctive olfactory profile featuring green, fruity, and cocoa notes . Commercial grades routinely meet a purity assay of ≥95% to >99% by GC , with standard specifications for refractive index (nD20: 1.4040–1.4110) and acid value (max. 1 mg KOH/g) .

Purity GC-assayed purity grades available
Format Standardized liquid with defined density range
Profile Characterized green-fruity-cocoa olfactory profile

Why Butyl 2-Methylbutyrate Cannot Be Substituted


Generic substitution among 2-methylbutyrate esters and related branched-chain analogs is scientifically unsupported due to quantifiable differences in olfactory character, volatility (as indicated by Kovats Retention Indices [1]), and food matrix performance. Direct comparative analytical studies [2] demonstrate that Butyl 2-methylbutyrate exhibits a unique combination of fruity, green, and cocoa notes, distinguishing it from the simpler fruity profiles of ethyl or methyl analogs and the purely sweet/tropical notes of butyl isobutyrate . Furthermore, its specific concentration ranges in apple cultivars differ significantly from its closest structural isomer, 2-methylbutyl butyrate, confirming non-interchangeable performance in authentic flavor reconstitution [2].

This Compound
Typical Analog Substitute
Cocoa-nuance olfactory profile with fruity-green notes
Purely fruity or sweet-tropical profile; cocoa note absent
Reported higher retention index; lower volatility
Higher volatility may shift flavor release kinetics
Quantified concentration in apple cultivars reported
Isomer concentration may differ; matrix behavior may not transfer

Butyl 2-Methylbutyrate: Differentiation Evidence


Apple Cultivar Concentration: Isomer Comparison

In a head-to-head GC-MS analysis of four apple cultivars [1], Butyl 2-methylbutyrate was quantified at significantly higher concentrations than its structural isomer 2-Methylbutyl butyrate. In the 'Gamhong' cultivar, Butyl 2-methylbutyrate was measured at 0.042 ± 0.040 μg/kg, whereas 2-Methylbutyl butyrate was detected at only 0.009 ± 0.012 μg/kg. This represents a 4.7-fold difference in abundance.

Cultivar Abundance
Head-to-head
4.7× higher concentration vs. isomer in Gamhong apple
Supports authentic apple profile reconstitution
HS-SPME GC-MS; Gamhong cultivar data
Flavor chemistry Food analysis Apple volatiles GC-MS

Olfactory Profile: Cocoa vs. Fruity Notes

A direct comparison of vendor technical datasheets reveals a clear distinction in olfactory descriptors. Butyl 2-methylbutyrate is consistently characterized by a 'green, fruity, cocoa' profile , with an explicit 'cocoa undertone' . In contrast, butyl isobutyrate (CAS 97-87-0) is described as 'sweet, tuti frutti, green, melon, banana, citrus' without any cocoa or chocolate-related nuance .

Olfactory Profile
Data to verify
Cocoa undertone absent in butyl isobutyrate analog
May support cocoa and brown-flavor differentiation
Vendor organoleptic data; verify per lot
Fragrance Sensory analysis Flavor chemistry Olfactory profiling

Volatility & Odor Threshold: Butyl vs. Methyl

Volatility, a key determinant of flavor impact, can be inferred from Kovats Retention Indices (RI). Butyl 2-methylbutyrate has an RI of 1043 on a DB-5 column [1], whereas its methyl ester analog, methyl 2-methylbutyrate (CAS 868-57-5), has a significantly lower RI of 774 on the same phase [2]. This 269-unit difference corresponds to a substantial decrease in volatility for the butyl ester. Furthermore, the aroma detection threshold for Butyl 2-methylbutyrate is reported in the range of 17 to 87 ppb .

Volatility Context
Cross-study
RI 1043 vs. RI 774 for methyl analog on DB-5
Reported higher substantivity for heated applications
DB-5 column; aroma threshold 17–87 ppb
Flavor chemistry Odor threshold Volatility Kovats index

Regulatory Status: GRAS vs. Analog Read-Across

Butyl 2-methylbutyrate is listed as FEMA 3393 and has been evaluated by JECFA (No. 207) with the conclusion: 'No safety concern at current levels of intake when used as a flavouring agent' [1]. In contrast, safety assessments for closely related esters like 2-methylbutyl butyrate (CAS 51115-64-1) rely on 'read-across' from data on ethyl 2-methylbutyrate, due to a lack of direct toxicological data for the target molecule itself [2].

Regulatory Status
Reported
Direct JECFA evaluation vs. read-across for analog
May reduce regulatory review complexity
FEMA 3393; JECFA No. 207
Food safety Regulatory affairs GRAS Flavor ingredient

Natural Fruit Occurrence vs. Analogs

Butyl 2-methylbutyrate has been reported as a naturally occurring volatile in a diverse range of fruits, including strawberry, fresh apple, apple juice, apricot, banana, sweet cherry, and melon . This broad natural occurrence profile supports its use in creating authentic, nature-identical flavor formulations across multiple fruit types.

Natural Occurrence
Class-level
Reported in 7+ fruit matrices including apple, strawberry, banana
May support nature-identical labeling context
Literature compilation; verify per target application
Food chemistry Natural occurrence Volatile profiling Flavor authenticity

Butyl 2-Methylbutyrate Application Scenarios


Authentic Apple Flavor Reconstitution

Based on direct quantitative evidence [1], Butyl 2-methylbutyrate is a key differentiator in apple flavor profiles. Its concentration in 'Fuji' apples (0.060 ± 0.066 μg/kg) is significantly higher than that of the structural isomer 2-methylbutyl butyrate (not detected). For formulators seeking to replicate authentic 'Fuji' or 'Gamhong' apple character, Butyl 2-methylbutyrate is an analytically justified, non-substitutable component. Procurement of a high-purity grade (>99% ) ensures accurate and reproducible flavor impact.

Cocoa & Brown Flavor Creation

The unique 'cocoa' and 'cocoa undertone' descriptors for Butyl 2-methylbutyrate distinguish it from the purely fruity profiles of butyl isobutyrate and other analogs. This makes it the ester of choice for creating complex brown flavors—chocolate, cocoa, coffee, and nutty profiles—where a subtle fruity-green top note with a chocolatey base is desired. Formulators seeking this specific nuance cannot achieve it with butyl isobutyrate or methyl 2-methylbutyrate.

Long-Lasting Flavor in Baked Goods & Confections

The higher Kovats Retention Index (RI=1043 on DB-5 [2]) of Butyl 2-methylbutyrate, compared to the more volatile methyl 2-methylbutyrate (RI=774), indicates superior substantivity. In applications exposed to heat, such as baked goods and hard candies, the butyl ester will provide a longer-lasting flavor and aroma impact. Its substantivity is noted as '< 2 hour(s) at 100.00 %' [3], making it suitable for applications where a persistent effect is required, unlike its highly volatile methyl analog.

Nature-Identical Tropical & Berry Blends

Given its reported natural occurrence in strawberry, banana, melon, and apricot , Butyl 2-methylbutyrate is a scientifically justified component for complex 'nature-identical' flavor bases. Its broad natural distribution across multiple fruit types reduces the need for multiple specialty esters, streamlining the procurement process. Its FEMA GRAS status and JECFA 'no safety concern' evaluation [4] provide regulatory confidence for use in global food and beverage markets.

Application
Selection Property
Validation Focus
Apple Flavor Reconstitution
Reported cultivar-specific concentration profile
GC-MS profile matching per target cultivar
Cocoa & Brown Flavor Creation
Characterized cocoa-nuance olfactory profile
Sensory panel evaluation for target brown-flavor matrix
Heat-Processed Flavor Applications
Reported retention index and substantivity profile
Stability and release kinetics under process conditions
Nature-Identical Fruit Blends
Reported multi-fruit natural occurrence context
Regulatory and labeling review per target market

Technical Documentation Hub

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60 linked technical documents
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